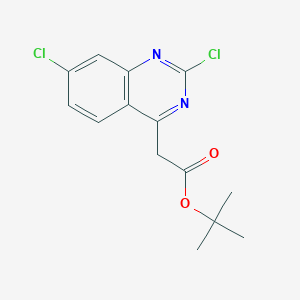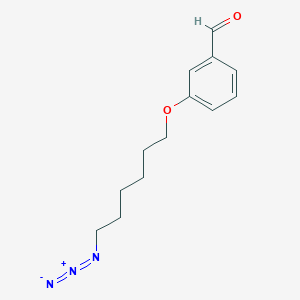
3-(6-Azidohexyloxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Azidohexyloxy)-benzaldehyde is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyl chain, which is further connected to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzaldehyde typically involves the following steps:
Preparation of 6-Azido-1-hexanol: This intermediate is synthesized by reacting 6-bromo-1-hexanol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The 6-azido-1-hexanol is then reacted with 3-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
化学反応の分析
Types of Reactions
3-(6-Azidohexyloxy)-benzaldehyde undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or palladium on carbon (Pd/C) under hydrogen atmosphere.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazole derivatives.
Reduction: Formation of 3-(6-aminohexyloxy)-benzaldehyde.
Nucleophilic Addition: Formation of secondary alcohols or other addition products depending on the nucleophile used.
科学的研究の応用
3-(6-Azidohexyloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers via click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and functionalized surfaces.
作用機序
The mechanism of action of 3-(6-Azidohexyloxy)-benzaldehyde primarily involves its reactivity due to the azido and aldehyde functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the aldehyde group can participate in nucleophilic addition reactions. These reactive sites enable the compound to act as a versatile intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
3-(6-Azidohexyloxy)-phenol: Similar structure but with a phenol group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzyl alcohol: Features a benzyl alcohol group instead of an aldehyde.
Uniqueness
3-(6-Azidohexyloxy)-benzaldehyde is unique due to the presence of both an azido group and an aldehyde group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing a wide range of compounds through various chemical reactions, including click chemistry and nucleophilic additions.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
3-(6-azidohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H17N3O2/c14-16-15-8-3-1-2-4-9-18-13-7-5-6-12(10-13)11-17/h5-7,10-11H,1-4,8-9H2 |
InChIキー |
OXMCTZNGQCMJKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)

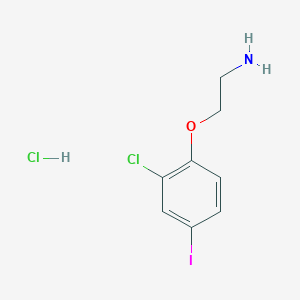

![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
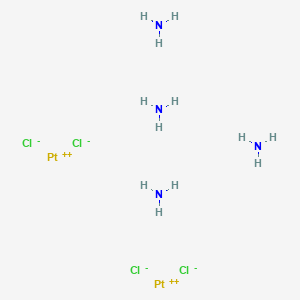
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
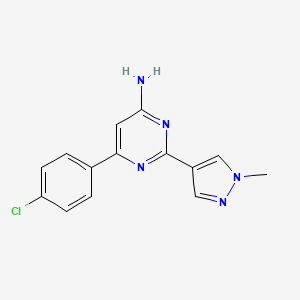

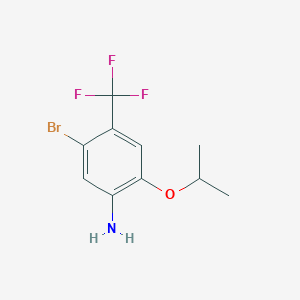
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
